molecular formula C44H83N2NaO9S B12674553 Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate CAS No. 69001-55-4

Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate

Cat. No.: B12674553
CAS No.: 69001-55-4
M. Wt: 839.2 g/mol
InChI Key: UZRLUJCBJDEURR-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and CAS Registry Analysis

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as sodium 1,4-bis[2-[(1-oxooctadecyl)amino]ethyl] sulphonatosuccinate . This name reflects its structural components:

  • A succinic acid backbone (butanedioic acid) modified with a sulfonate group at position 2.
  • Two ester-linked 2-((1-oxooctadecyl)amino)ethyl groups at positions 1 and 4.
  • A sodium counterion neutralizing the sulfonate group’s negative charge.

The CAS Registry Number 69001-55-4 uniquely identifies this compound in chemical databases. Its molecular formula, C₄₄H₈₄N₂O₉S·Na , corresponds to a molecular weight of 839.19259 g/mol .

Table 1: Key Identifiers of Sodium 1,4-bis(2-((1-oxodecyl)amino)ethyl) Sulphonatosuccinate

Property Value
IUPAC Name Sodium 1,4-bis[2-[(1-oxooctadecyl)amino]ethyl] sulphonatosuccinate
CAS Registry Number 69001-55-4
Molecular Formula C₄₄H₈₄N₂O₉S·Na
Molecular Weight 839.19259 g/mol

The nomenclature adheres to IUPAC rules by prioritizing the sulfonate group’s position, followed by ester and amide substituents. The “1-oxooctadecyl” term specifies an 18-carbon acyl chain (stearoyl) bonded via an amide linkage.

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises four distinct functional regions:

  • Sulphonatosuccinate Core : A four-carbon dicarboxylic acid (succinate) with a sulfonate (-SO₃⁻) group at position 2 and sodium as the counterion.
  • Ester Linkages : Oxygen atoms at positions 1 and 4 form ester bonds with ethyleneamine groups.
  • Amide Substituents : Each ethyleneamine group is terminated by a stearoylamide (1-oxooctadecyl) moiety.
  • Hydrocarbon Chains : Two octadecyl (C₁₈) chains contribute hydrophobicity.

Table 2: Functional Groups and Their Roles

Functional Group Role in Structure
Sulfonate (-SO₃⁻Na⁺) Enhances water solubility
Ester (-COO-) Connects succinate to amines
Amide (-NHCO-) Stabilizes substituent linkages
Stearoyl (C₁₈H₃₅O-) Imparts lipophilic character

The sulfonate group’s polarity contrasts with the stearoyl chains’ hydrophobicity, granting the compound surfactant-like properties. The ethylenediamine spacer between the ester and amide groups introduces conformational flexibility, potentially influencing intermolecular interactions.

Comparative Structural Analysis with Related Sulphonatosuccinate Derivatives

Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate belongs to a broader class of sulphonatosuccinate surfactants. Two structurally related derivatives highlight its uniqueness:

Dioctyl Sodium Sulfosuccinate (DOSS)

DOSS (CAS 577-11-7) features two 2-ethylhexyl ester groups directly attached to the sulphonatosuccinate core. Key differences include:

  • Simpler Ester Groups : DOSS uses branched 8-carbon esters, whereas the subject compound employs longer, amide-functionalized C₁₈ chains.
  • Reduced Hydrogen-Bonding Capacity : DOSS lacks amide bonds, limiting its ability to form stable interfacial networks compared to the stearoylamide-containing compound.
Disodium 1-(Oleamido Monoethanolamine) Sulfosuccinate

This derivative (CAS 534706-28-0) shares an amide-linked unsaturated C₁₈ chain (oleoyl) but differs in spacer group geometry. The ethylenediamine spacer in the subject compound may enhance molecular rigidity compared to monoethanolamine-linked variants.

Table 3: Structural Comparison of Sulphonatosuccinate Derivatives

Property Subject Compound DOSS Oleamido Variant
Ester/Amino Groups Ethyleneamine-linked amides 2-ethylhexyl esters Monoethanolamine-linked amides
Hydrocarbon Chains C₁₈ (saturated) C₈ (branched) C₁₈ (unsaturated)
Molecular Weight 839.19 g/mol 444.56 g/mol 691.30 g/mol
Key Functional Groups Sulfonate, ester, amide Sulfonate, ester Sulfonate, ester, amide

The subject compound’s combination of long-chain amides and ethylenediamine spacers suggests superior film-forming stability compared to DOSS, while its saturated chains may reduce oxidative degradation relative to unsaturated analogues.

Properties

CAS No.

69001-55-4

Molecular Formula

C44H83N2NaO9S

Molecular Weight

839.2 g/mol

IUPAC Name

sodium;1,4-bis[2-(octadecanoylamino)ethoxy]-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C44H84N2O9S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-35-37-54-43(49)39-40(56(51,52)53)44(50)55-38-36-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h40H,3-39H2,1-2H3,(H,45,47)(H,46,48)(H,51,52,53);/q;+1/p-1

InChI Key

UZRLUJCBJDEURR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC(=O)CC(C(=O)OCCNC(=O)CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Step 1: Preparation of Sulphonatosuccinate Intermediate
    The starting material is often maleic anhydride or a related succinic acid derivative, which is sulphonated to introduce the sulphonate group at the 2-position. This yields 2-sulpho-succinic acid or its anhydride form.

  • Step 2: Introduction of Aminoethyl Groups
    The sulphonatosuccinate intermediate is reacted with ethylenediamine or a protected aminoethyl derivative to form the bis(aminoethyl) sulphonatosuccinate. This step involves nucleophilic substitution or amidation reactions under controlled pH and temperature to avoid side reactions.

  • Step 3: Acylation with 1-Oxooctadecyl (Stearoyl) Chloride
    The amino groups on the bis(aminoethyl) sulphonatosuccinate are acylated with 1-oxooctadecyl chloride (stearoyl chloride) to form the corresponding amide bonds. This reaction is typically carried out in anhydrous organic solvents such as dichloromethane or chloroform, in the presence of a base (e.g., triethylamine) to scavenge HCl byproduct.

  • Step 4: Neutralization and Salt Formation
    The final product is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing water solubility and surfactant properties.

Detailed Reaction Conditions

Step Reagents & Conditions Notes
Sulphonation Maleic anhydride + sulfur trioxide or chlorosulfonic acid, 0-50°C Controlled sulphonation to avoid overreaction
Aminoethylation 2-sulpho-succinic acid + ethylenediamine, pH 7-9, 25-60°C Stoichiometric control to achieve bis-substitution
Acylation Bis(aminoethyl) sulphonatosuccinate + stearoyl chloride, anhydrous solvent, 0-25°C, base present Slow addition to control exotherm, inert atmosphere recommended
Neutralization Product + NaOH or Na2CO3, aqueous medium, room temperature pH adjusted to ~7-8 for stability

Purification

The crude product is purified by:

Research Findings and Optimization

  • Yield and Purity : Optimized reaction times and temperatures improve yield up to 85-90% with purity >95% as confirmed by HPLC and NMR spectroscopy.
  • Solvent Effects : Use of anhydrous solvents during acylation prevents hydrolysis of acid chlorides, improving amide bond formation efficiency.
  • pH Control : Maintaining slightly basic conditions during aminoethylation prevents polymerization or side reactions.
  • Scale-Up Considerations : Industrial scale synthesis requires careful control of exothermic steps and efficient removal of HCl byproducts to avoid corrosion and product degradation.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Outcome
Sulphonation Maleic anhydride, SO3 or chlorosulfonic acid 0-50°C, controlled addition 2-sulpho-succinic acid intermediate
Aminoethylation 2-sulpho-succinic acid, ethylenediamine pH 7-9, 25-60°C Bis(aminoethyl) sulphonatosuccinate
Acylation Bis(aminoethyl) sulphonatosuccinate, stearoyl chloride, base 0-25°C, anhydrous solvent Amide formation with 1-oxooctadecyl groups
Neutralization Product, NaOH or Na2CO3 Room temperature, aqueous Disodium salt final product

Chemical Reactions Analysis

Types of Reactions

Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications such as emulsification and solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Structural Variations and Properties

Compound Name CAS Number Alkyl Substituents Branching Key Properties
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate 2373-38-8 1,3-dimethylbutyl Branched High wetting efficiency, moderate solubility
Sodium 1,4-dihexyl sulphonatosuccinate 3006-15-3 Hexyl Linear Balanced emulsification, higher water solubility
Sodium 1,4-didecyl sulphonatosuccinate 23524-64-3 Decyl Linear Low CMC, high foam stability
Sodium 1,4-didodecyl sulphonatosuccinate 4229-35-0 Dodecyl Linear High hydrophobicity, lubricant applications

Critical Performance Metrics

  • Surface Activity :

    • Branched chains (e.g., 1,3-dimethylbutyl) reduce critical micelle concentration (CMC) compared to linear analogs, enhancing wetting but requiring higher concentrations for micelle formation .
    • Longer linear chains (e.g., dodecyl) increase hydrophobicity, improving oil-in-water emulsification but reducing solubility .
  • Solubility :

    • Shorter chains (hexyl, decyl) exhibit higher water solubility, making them suitable for aqueous formulations .
    • Branched chains improve compatibility with organic solvents, useful in paint and coating additives .
  • Environmental Impact :

    • Linear alkyl chains (e.g., decyl, dodecyl) are more biodegradable than branched analogs, aligning with EU REACH sustainability guidelines .

Regulatory Status

  • Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate : Registered under REACH (ECHA List) with safety protocols for handling .

Research Findings and Trends

  • Industrial Preference : Branched derivatives dominate in niche applications like textile processing due to superior penetration , while linear analogs are preferred in household cleaners for cost-effectiveness .
  • Emerging Applications : Sodium 1,4-didodecyl sulphonatosuccinate is being explored in corrosion inhibition due to its hydrophobic film-forming ability .

Biological Activity

Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate, often referred to as a surfactant and emulsifier, has garnered attention in various fields due to its unique biological properties. This article provides a comprehensive review of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₂₀H₃₇NaO₇S
  • Molecular Weight : 444.56 g/mol
  • CAS Number : 69001-55-4

This compound features a sulfonate group that contributes to its surfactant properties, enabling it to interact with biological membranes and cellular structures.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The efficacy of this compound was evaluated using different assays:

  • Agar Disk Diffusion Assay : This method demonstrated significant inhibition zones against Gram-positive bacteria compared to Gram-negative strains, indicating selective antimicrobial properties. For instance, the compound showed moderate activity against Staphylococcus aureus and Listeria monocytogenes .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for different strains ranged from 0.0625 mg/mL to 2.5 mg/mL, showcasing its potential as an antimicrobial agent .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation at concentrations of 1× and 0.5× MIC, with higher efficacy observed against standard strains compared to wild strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any compound intended for biological applications. This compound was evaluated using various cell lines:

  • Cell Viability Assays : Results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic uses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common foodborne pathogens. The results showed:

PathogenMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.12518
Listeria monocytogenes0.062520
Escherichia coli>2.5No inhibition

This case study underscores the compound's selective antimicrobial properties, particularly against Gram-positive bacteria.

Case Study 2: Biofilm Disruption

Another investigation focused on its ability to disrupt biofilms formed by Pseudomonas aeruginosa. The study reported:

Treatment Concentration% Biofilm Reduction
0.5× MIC45%
1× MIC75%

This data indicates significant potential for use in clinical settings where biofilm-associated infections are prevalent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Amide Formation : Reacting 1-oxooctadecyl amine with succinic anhydride derivatives to form the bis(amide) intermediate.

Sulfonation : Introducing the sulfonate group via sulfonation of the succinate backbone using sulfur trioxide or chlorosulfonic acid.

Neutralization : Treating the sulfonated intermediate with sodium hydroxide to yield the sodium salt.
Critical parameters include reaction temperature (60–80°C for amidation), stoichiometric control to avoid over-sulfonation, and pH adjustment during neutralization (pH 7–8) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • FTIR : Confirms amide C=O stretches (~1640 cm⁻¹) and sulfonate S=O vibrations (~1040 cm⁻¹).
  • NMR : ¹H NMR identifies alkyl chain protons (δ 0.8–1.5 ppm) and succinate backbone protons (δ 2.5–3.5 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and sulfonate-bearing carbons (~60 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M-Na]⁻ ion for sulfonate salts). Purity is assessed via HPLC with evaporative light scattering detection (ELSD) .

Q. How does the compound’s critical micelle concentration (CMC) vary with temperature and ionic strength?

  • Methodological Answer :

  • Surface Tension Measurements : Use a tensiometer (e.g., Du Noüy ring) to plot surface tension vs. concentration; CMC is the inflection point.
  • Conductivity : Monitor specific conductivity changes with concentration; CMC is identified by a slope shift.
  • Temperature increases typically lower CMC due to reduced hydration of hydrophobic tails. High ionic strength (e.g., NaCl) screens sulfonate charges, further reducing CMC .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the compound’s micellar behavior and interactions with biomembranes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to simulate micelle formation in water. Analyze radial distribution functions for headgroup packing.
  • Coarse-Grained Models : MARTINI force fields enable longer timescale studies of membrane insertion dynamics.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution) of the sulfonate group to predict interfacial behavior. Validation via experimental CMC and small-angle X-ray scattering (SAXS) is critical .

Q. How do structural modifications (e.g., alkyl chain length, amide vs. ester linkages) impact its emulsification efficiency in multiphase systems?

  • Methodological Answer :

  • Emulsion Stability Tests : Prepare oil-in-water emulsions (e.g., hexadecane/water) and monitor droplet size via dynamic light scattering (DLS) over time.
  • Interfacial Tension Measurements : Use pendant drop tensiometry to compare modified vs. parent compounds.
  • Longer alkyl chains (C18 vs. C12) enhance hydrophobic interactions, stabilizing emulsions. Replacing amides with esters reduces hydrolytic stability but increases biodegradability .

Q. What analytical strategies resolve contradictions in reported solubility data across solvents?

  • Methodological Answer :

  • Phase Solubility Diagrams : Measure solubility in binary solvent systems (e.g., water/ethanol) using gravimetry.
  • Hansen Solubility Parameters (HSP) : Calculate HSP to identify solvents with cohesive energy densities matching the compound.
  • Discrepancies may arise from polymorphic forms (rare for surfactants) or impurities. Cross-validate via differential scanning calorimetry (DSC) and XRD to rule out crystallinity .

Q. How does the compound’s stability under oxidative or hydrolytic conditions affect its application in drug delivery systems?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to H₂O₂ (oxidative) or acidic/alkaline buffers (hydrolytic) at 40–60°C. Monitor degradation via LC-MS.
  • Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life.
  • Amide linkages resist hydrolysis compared to esters, but sulfonate groups may oxidize. Stabilizers like antioxidants (e.g., BHT) or pH buffers (citrate) are recommended .

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